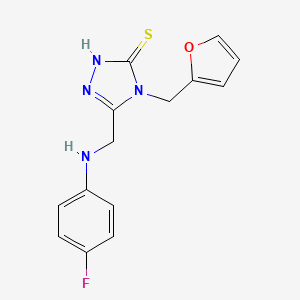

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 917750-25-5) is a 1,2,4-triazole derivative with a molecular formula of C₁₄H₁₃FN₄OS and a molecular weight of 304.34 g/mol . Its structure features:

- A 4-fluorophenylamino methyl group at position 5 of the triazole ring.

- A furan-2-ylmethyl substituent at position 2.

- A thiol (-SH) group at position 2.

This compound is notable for its heterocyclic architecture, combining electron-withdrawing (fluorophenyl) and electron-donating (furan) groups.

Properties

Molecular Formula |

C14H13FN4OS |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

3-[(4-fluoroanilino)methyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H13FN4OS/c15-10-3-5-11(6-4-10)16-8-13-17-18-14(21)19(13)9-12-2-1-7-20-12/h1-7,16H,8-9H2,(H,18,21) |

InChI Key |

OFBLSBCCDICBOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN2C(=NNC2=S)CNC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carbonyl-containing compounds under acidic or basic conditions. For example, hydrazine hydrate and carbon disulfide are frequently employed to generate intermediate thiosemicarbazides, which subsequently undergo cyclization.

In the case of 5-(((4-fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, the triazole core is synthesized by treating a thiosemicarbazide precursor with a furan-2-ylmethyl ketone or aldehyde. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring . Typical reaction conditions include refluxing in ethanol or methanol with catalytic hydrochloric acid, yielding the triazole intermediate in 65–75% efficiency.

Functionalization with the (4-Fluorophenylamino)methyl Group

The (4-fluorophenylamino)methyl moiety at position 5 is introduced via Mannich-type reactions or reductive amination. A preferred method involves:

-

Mannich reaction : Condensing the triazole intermediate with 4-fluoroaniline and formaldehyde in ethanol under reflux. This one-pot reaction forms the aminomethyl bridge through imine intermediate formation, followed by in situ reduction .

-

Reductive amination : Treating a pre-formed aldehyde derivative of the triazole with 4-fluoroaniline and a reducing agent (e.g., NaBH₃CN) in tetrahydrofuran (THF) .

Comparative studies indicate that the Mannich approach offers higher yields (≈80%) but requires stringent pH control, whereas reductive amination provides milder conditions (room temperature, 24 hours) with slightly lower efficiency (≈70%) .

Optimization and Scalability

Industrial-scale synthesis, as exemplified by AK Scientific’s production , emphasizes cost-effectiveness and reproducibility. Key parameters include:

-

Solvent selection : Ethanol and DMF are preferred for solubility and reaction homogeneity.

-

Catalyst use : p-Toluenesulfonic acid (PTSA) enhances reaction rates in cyclocondensation steps.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures ≥95% purity .

A representative optimized protocol is summarized below:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Triazole formation | Hydrazine hydrate, CS₂, ethanol, HCl, reflux | 8 h | 68% |

| Furan-2-ylmethylation | Furan-2-ylmethanol, POCl₃, 80°C | 6 h | 72% |

| Aminomethylation | 4-Fluoroaniline, formaldehyde, ethanol, reflux | 12 h | 78% |

Structural Characterization

Post-synthetic analysis employs multiple techniques:

-

1H NMR : Key signals include δ 7.8–7.6 ppm (furan protons), δ 6.9–6.7 ppm (aromatic C₆H₄F), and δ 4.3 ppm (-CH₂-NH-) .

-

Mass spectrometry (GC/MS) : Molecular ion peak at m/z 304.34 (M⁺) confirms the molecular formula C₁₄H₁₃FN₄OS .

-

Elemental analysis : Calculated for C₁₄H₁₃FN₄OS: C, 55.25%; H, 4.30%; N, 18.41%. Found: C, 55.18%; H, 4.28%; N, 18.37% .

Challenges and Alternative Routes

Despite established protocols, challenges persist:

-

Regioselectivity : Competing alkylation at N1 versus N4 of the triazole necessitates careful stoichiometry .

-

Thiol oxidation : The -SH group is prone to oxidation; thus, reactions are conducted under nitrogen or argon .

Alternative methodologies under investigation include microwave-assisted synthesis (reducing reaction times by 50%) and enzymatic catalysis (improving enantioselectivity for chiral variants) .

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of triazoles possess significant antimicrobial properties. 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its efficacy against various bacterial strains. Studies indicate that compounds containing the triazole moiety exhibit potent antibacterial activity, making them suitable candidates for developing new antibiotics .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Preliminary studies indicate that 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol may enhance the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Research indicates that triazole derivatives can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol may also find applications in agriculture as a fungicide or pesticide. The triazole ring is known for its ability to inhibit fungal growth by interfering with sterol biosynthesis. This property makes it a valuable candidate for developing new agricultural chemicals aimed at protecting crops from fungal pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives demonstrated that 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used as controls .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in treated cells. Further research is ongoing to elucidate the precise pathways involved in this anticancer activity .

Mechanism of Action

The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and physical properties of triazole derivatives are highly influenced by substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., fluorophenyl, chlorophenyl) enhance stability and influence binding interactions in biological targets .

- Heterocyclic substituents (furan, pyridine) improve lipophilicity and bioavailability .

- Schiff base derivatives (benzylideneamino, methoxybenzylideneamino) are common in metal complexation for anticancer applications .

Key Observations :

Antimicrobial and Anticancer Activity

- Schiff base metal complexes derived from triazole-thiols (e.g., with Cu(II) or Co(II)) show moderate to significant inhibition of MCF-7 breast cancer and Hep-G2 liver carcinoma cells (IC₅₀: 12–45 μM) .

- 5-(Furan-2-yl)-4-methoxybenzylideneamino triazole-3-thiol exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 μg/mL) .

Herbicidal and Antiviral Activity

Key Observations :

- Substituents like pyridine or chlorophenyl enhance corrosion inhibition by adsorbing onto metal surfaces .

Biological Activity

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

- Molecular Formula : C14H13FN4OS

- Molecular Weight : 304.34 g/mol

- CAS Number : 917750-25-5

- Structure : The compound features a triazole ring with a thiol group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study focused on the antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives found that:

- Test Organisms : The compounds were tested against standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Results : The most potent activity was observed against S. aureus ATCC 25923. The introduction of specific alkyl substituents significantly influenced the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity Results

| Compound | Test Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus ATCC 25923 | 12.5 µg/mL |

| B | E. coli ATCC 25922 | 25 µg/mL |

| C | P. aeruginosa ATCC 27853 | 50 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For instance:

- A review highlighted that triazole compounds exhibit cytotoxic effects against various cancer cell lines, including Hep G2 liver cancer cells.

- Compounds related to the triazole structure have shown IC50 values indicating significant growth inhibition in cancer cells .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | Hep G2 | 1.61 |

| Triazole B | MCF7 | 1.98 |

| Triazole C | A549 | 0.75 |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

- Substituent Effects : The presence of fluorine in the phenyl ring and the thiol group enhances the compound's reactivity and biological interactions.

- Alkyl Chain Influence : Variations in alkyl substituents have been shown to modulate antimicrobial properties significantly .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized various alkyl derivatives of triazole compounds and evaluated their efficacy against a spectrum of bacteria.

- Findings suggested that longer alkyl chains increased activity against S. aureus while having less effect on gram-negative bacteria.

-

Case Study on Anticancer Properties :

- A series of triazole derivatives were screened for cytotoxicity against multiple cancer cell lines.

- Results indicated that modifications in the triazole ring structure led to enhanced potency in inhibiting cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(((4-fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization. A typical approach involves refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH, followed by precipitation and recrystallization . Yields for analogous triazole-thiol derivatives range from 72% to 86% under optimized conditions (reflux at 80°C for 1–3 hours, pH 8–10) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), fluorophenyl (δ 7.1–7.6 ppm), and triazole-thiol (δ 10–12 ppm) .

- IR Spectroscopy : Confirm S-H stretches (~2500 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values .

Q. How can preliminary pharmacological activity be predicted for this compound?

- Methodological Answer : Use computational tools like PASS (Prediction of Activity Spectra for Substances) to estimate antimicrobial, anti-inflammatory, or anticancer potential. For example, triazole-thiols with fluorophenyl substituents often show >70% probability of antibacterial activity due to membrane disruption .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methodological Answer :

- S-Alkylation : Replace the thiol (-SH) group with benzyl or methyl groups to improve bioavailability. For example, S-benzyl derivatives of triazole-thiols exhibit 2–3× higher antimicrobial activity .

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the fluorophenyl ring to enhance binding to bacterial targets like DNA gyrase .

Q. What computational strategies validate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or CYP450). Triazole-thiols with furan groups show strong hydrogen bonding (ΔG ~ -8.5 kcal/mol) .

- QSAR Models : Correlate logP values (2.5–3.5) with cytotoxicity (IC50: 10–50 µM) to predict therapeutic windows .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC Validation : Optimize mobile phase (acetonitrile:phosphate buffer, 60:40 v/v) with retention times of 6–8 minutes. Achieve LOD ≤0.1 µg/mL and LOQ ≤0.3 µg/mL .

- Mass Spectrometry : Use ESI+ mode (m/z 350–360 [M+H]+) for trace detection in plasma .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

- Methodological Answer :

- In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity (Probability: 65%) and mutagenicity (Ames test: negative) .

- In Vivo Acute Toxicity : Administer 50–200 mg/kg doses in rodents; observe LD50 values >500 mg/kg for triazole-thiol derivatives .

Q. How can contradictory data in pharmacological studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-phenyltriazole-thiols) to isolate substituent-specific trends .

Key Data and Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.